Fmoc-D-Dap(Ivdde)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

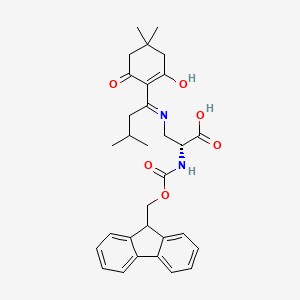

Fmoc-D-Dap(Ivdde)-OH is a derivative of the amino acid 2,3-diaminopropanoic acid (Dap) that is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Ivdde) group. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dap(Ivdde)-OH typically involves the protection of the amino groups of Dap. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The Ivdde group is then introduced using Ivdde chloride under similar basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Dap(Ivdde)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Ivdde groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-D-Dap(Ivdde)-OH is extensively used in the synthesis of peptides and peptidomimetics. It allows researchers to create complex molecules that can mimic natural peptides, which are essential for studying protein structure and function. The compound's ability to form stable peptide bonds through coupling reactions makes it indispensable in peptide chemistry.

Biological Studies

This compound is employed to develop peptide-based probes and inhibitors for various biological processes. For instance, peptides synthesized using this compound can be used to investigate enzyme activity, receptor interactions, and cellular signaling pathways.

Therapeutic Potential

Peptides synthesized from this compound are being explored for their therapeutic applications, including antimicrobial properties and enzyme inhibition. Research has shown that these peptides can exhibit bioactivity against various pathogens and may serve as potential drug candidates.

Industrial Applications

In addition to its research applications, this compound is utilized in developing peptide-based materials and nanostructures for industrial purposes. Its unique properties allow for the creation of advanced materials with specific functionalities.

Case Studies

- Peptide-Based Drug Development : A study demonstrated the synthesis of antimicrobial peptides using this compound as a building block. These peptides showed significant activity against resistant bacterial strains, highlighting their potential as new therapeutic agents.

- Neuroscience Research : Researchers synthesized neuropeptides incorporating this compound to study their effects on neuronal signaling pathways. The findings provided insights into the role of specific neuropeptides in neurological disorders.

- Bioconjugation Techniques : The compound was utilized in developing bioconjugates for targeted drug delivery systems. This application showcased its ability to facilitate the attachment of biomolecules to surfaces, enhancing therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of Fmoc-D-Dap(Ivdde)-OH involves the protection of the amino groups of Dap, allowing for selective peptide bond formation. The Fmoc group provides steric hindrance, preventing unwanted side reactions, while the Ivdde group stabilizes the intermediate structures during synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Ivdde)-OH but uses the tert-butoxycarbonyl (Boc) group for protection.

Fmoc-D-Dab(Ivdde)-OH: Uses 2,4-diaminobutanoic acid (Dab) instead of Dap.

Fmoc-D-Orn(Ivdde)-OH: Uses ornithine (Orn) instead of Dap.

Uniqueness

This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins .

Actividad Biológica

Fmoc-D-Dap(Ivdde)-OH, a derivative of 2,3-diaminopropionic acid, is an important compound in peptide synthesis and biological research. This article explores its biological activity, synthesizing recent research findings, case studies, and relevant data.

- Chemical Formula : C31H36N2O6

- Molecular Weight : 532.64 g/mol

- CAS Number : 1228900-15-9

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the ivDde (Ival-dehydroalanine) group protects the side chain. Upon deprotection, the free amino groups can form peptide bonds with other amino acids, allowing for the construction of complex peptides. The mechanism involves:

- Deprotection : The Fmoc group is removed using piperidine, and the ivDde group can be selectively removed with hydrazine.

- Peptide Bond Formation : Following deprotection, the amino groups can react with carboxylic acids to form peptide bonds.

This controlled deprotection allows for the synthesis of peptides with specific sequences and functionalities.

Antimicrobial Properties

Recent studies have demonstrated that peptides synthesized with this compound exhibit significant antimicrobial activity. For instance, certain lipopeptides containing D-amino acids derived from this compound showed enhanced activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Peptides incorporating this compound exhibited MIC values ranging from 0.8 to 3.1 µM against Fusarium oxysporum and Penicillium expansum .

Cytotoxic Effects

The cytotoxicity of peptides containing this compound has been evaluated in various cancer cell lines. In a study involving methotrexate (MTX) conjugates with cell-penetrating peptides, it was found that:

- Enhanced Cellular Uptake : The incorporation of this compound improved the cellular uptake of MTX in drug-resistant breast cancer cells (MDA-MB-231), leading to higher cytotoxicity compared to MTX alone .

Study on Peptide Conjugates

A study focused on methotrexate-containing oligopeptide conjugates demonstrated that peptides synthesized using this compound could effectively deliver MTX into resistant cancer cells. The findings indicated:

- Cytotoxicity : At a concentration of 1 mM, these conjugates were more effective at killing drug-resistant cells than MTX alone .

Peptidoglycan Precursor Study

Research investigating the role of amidation in peptidoglycan precursors highlighted the significance of DAP residues in bacterial growth and enzyme activity. The study revealed that amidation of DAP was crucial for the activity of L,D-transpeptidases from Mycobacterium tuberculosis, indicating potential therapeutic targets for antibiotic development .

Data Summary

| Study | Findings | MIC Values | Cytotoxicity |

|---|---|---|---|

| Antimicrobial Activity | Peptides showed activity against fungi | 0.8 - 3.1 µM | Not applicable |

| MTX Conjugates | Enhanced uptake in resistant cells | Not applicable | Higher than MTX alone |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)32-16-25(29(36)37)33-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,33,38)(H,36,37)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZQXABUYLYUPK-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.